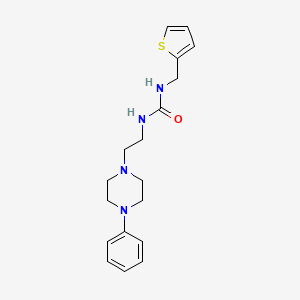

1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a urea-based compound featuring a phenylpiperazine moiety linked via an ethyl chain to one nitrogen of the urea group, while the other nitrogen is substituted with a thiophen-2-ylmethyl group. This structure combines aromatic heterocycles (thiophene) with a piperazine ring, a common pharmacophore in CNS-targeting agents due to its affinity for serotonin and dopamine receptors . The compound's molecular formula is C₁₈H₂₃N₅OS, with a molecular weight of 373.5 g/mol (calculated from and ). Safety protocols emphasize handling precautions, including avoidance of heat and ignition sources, as noted in its safety data .

Properties

IUPAC Name |

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c23-18(20-15-17-7-4-14-24-17)19-8-9-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-7,14H,8-13,15H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPMIFLSBNGWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)NCC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a piperazine ring with a phenyl group and a thiophenylmethyl group, making it a candidate for various pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound enhances cholinergic neurotransmission, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

- Receptor Binding : The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction can lead to alterations in neurotransmission and has been studied for its effects on mood and cognition .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that the compound exhibits neuroprotective properties by preventing neuronal cell death in models of oxidative stress. This suggests its potential use in neurodegenerative conditions.

- Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit anticancer properties. For instance, modifications to the structure have resulted in compounds showing cytotoxic effects against various cancer cell lines, including breast cancer and melanoma .

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Study on Acetylcholinesterase Inhibition : A related piperazine derivative was shown to significantly inhibit acetylcholinesterase activity in vitro, supporting the hypothesis that structural features similar to those in this compound contribute to enhanced cholinergic activity .

- Antitumor Activity Assessment : A comparative study involving thiophene-based compounds revealed that modifications in the thiophene moiety could enhance cytotoxic activity against cancer cell lines, suggesting a structure–activity relationship that could be explored further with this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds.

Comparison with Similar Compounds

(a) 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea (CAS: 897620-76-7)

- Molecular Formula : C₂₂H₂₁ClFN₅O₂S

- Molecular Weight : 474.0 g/mol

- Key Features: Incorporates a thiazole ring and a 2-fluorophenylpiperazine group.

(b) 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1206998-40-4)

- Molecular Formula : C₁₉H₂₆N₄O₄S₂

- Molecular Weight : 438.6 g/mol

- Key Features : Replaces the ethyl linker with a sulfonyl-ethyl group and introduces a 4-methoxyphenylpiperazine. The sulfonyl group may increase metabolic stability but could reduce CNS activity due to higher polarity .

Analogues with Alternative Heterocycles

(a) 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1421465-12-4)

(b) 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea

- Molecular Formula: Not explicitly provided, but inferred to include a triazolopyridazine core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.